Chromium(III) oxide

Description

Properties

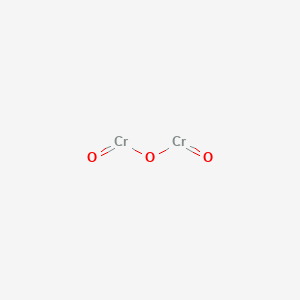

IUPAC Name |

oxo(oxochromiooxy)chromium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cr.3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDOXWKRWXJOMAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Cr]O[Cr]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cr2O3 | |

| Record name | CHROMIUM(III) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1531 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | chromium(III) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Chromium(III)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4043721 | |

| Record name | Chromium(III) oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4043721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.990 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid, Green, hygroscopic solid; [CHEMINFO] Insoluble in water; [ACGIH], LIGHT-TO-DARK-GREEN POWDER. | |

| Record name | Chromium oxide (Cr2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chromium(III) oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2505 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHROMIUM(III) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1531 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

4000 °C | |

| Record name | Chromium (III) oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1619 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHROMIUM(III) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1531 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 3.13 ug/L at 20 °C, pH 6; 2.96 ug/L at 20 °C, pH 8, Practically insoluble in water, Practically insoluble in alcohol, acetone; slightly soluble in acids, alkalies, Insoluble in acids, and alkalies, Solubility in water: none | |

| Record name | Chromium (III) oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1619 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHROMIUM(III) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1531 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

5.22 at 25 °C, 5.22 g/cm³ | |

| Record name | Chromium (III) oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1619 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHROMIUM(III) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1531 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Light to dark green, fine, hexagonal crystals, Green powder, Bright-green, extremely hard crystals | |

CAS No. |

1308-38-9, 196696-68-1 | |

| Record name | Dichromium trioxide [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001308389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromium oxide (Cr2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chromium(III) oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4043721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chromium (III) oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chromium oxide (Cr2O3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chromium (III) oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1619 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHROMIUM(III) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1531 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

2435 °C | |

| Record name | Chromium (III) oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1619 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHROMIUM(III) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1531 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Electronic band structure of Chromium(III) oxide nanoparticles

An In-depth Technical Guide: The Electronic Band Structure of Chromium(III) Oxide Nanoparticles

Authored by: A Senior Application Scientist

Abstract

This compound (Cr₂O₃), a highly stable sesquioxide, has garnered significant attention in its nanoparticle form due to a unique combination of physical and chemical properties. As a wide-bandgap semiconductor, the electronic band structure of Cr₂O₃ nanoparticles is the cornerstone of their functionality, dictating their optical, catalytic, and electronic behaviors. This guide provides an in-depth exploration of the electronic structure of Cr₂O₃ nanoparticles, tailored for researchers, scientists, and drug development professionals. We delve into the fundamental principles governing their electronic properties, the critical influence of nanoscale dimensions, and the synthesis--structure-–property relationships. This document offers a synthesis of theoretical underpinnings and field-proven experimental protocols, serving as a comprehensive resource for harnessing the potential of Cr₂O₃ nanoparticles in advanced applications, including targeted drug delivery, bio-imaging, and antimicrobial therapies.

Introduction: Why the Band Structure of Cr₂O₃ Nanoparticles Matters

This compound (Cr₂O₃) is an antiferromagnetic material with a wide band gap, making it an insulator or a p-type semiconductor in its bulk form.[1][2] Its exceptional stability, high melting point, and resistance to corrosion have made it a material of interest for applications ranging from green pigments to protective coatings.[3] When synthesized at the nanoscale, quantum confinement effects and a high surface-area-to-volume ratio introduce novel properties not observed in the bulk material. These unique characteristics are being explored for a variety of biomedical applications, including as antimicrobial agents and in drug delivery systems.[4][5][6]

The efficacy of Cr₂O₃ nanoparticles in these applications is intrinsically linked to their electronic band structure. The arrangement of the valence and conduction bands, and the magnitude of the band gap, determine:

-

Optical Properties: The energy required to excite an electron from the valence band to the conduction band defines the material's absorption and emission spectra, crucial for imaging and photodynamic therapies.

-

Photocatalytic Activity: Upon irradiation with sufficient energy, electron-hole pairs are generated. These charge carriers can migrate to the nanoparticle surface and react with adsorbed molecules (like water and oxygen) to produce reactive oxygen species (ROS), a key mechanism for antimicrobial and anticancer activity.[7]

-

Surface Reactivity and Biocompatibility: The surface electronic states influence how the nanoparticle interacts with biological molecules, cells, and tissues, governing its stability, toxicity, and effectiveness as a drug carrier.[5]

Understanding and controlling the electronic band structure is therefore paramount for designing and optimizing Cr₂O₃ nanoparticles for specific, high-value applications. This guide provides the foundational knowledge and practical methodologies to achieve this.

From Bulk to Nanoscale: A Fundamental Shift in Electronic Properties

Bulk Cr₂O₃ possesses a rhombohedral crystal structure (eskolaite), and its electronic properties are well-documented, with a band gap of approximately 3.4 eV.[1][2][8] This large gap classifies it as an insulator. The valence band is primarily composed of O 2p orbitals, while the conduction band is formed from Cr 3d orbitals.

Transitioning to the nanoscale fundamentally alters this picture. Two key phenomena come into play:

-

Quantum Confinement: When the particle size approaches the exciton Bohr radius of the material, the continuous energy bands of the bulk material resolve into discrete energy levels. This quantum effect typically leads to a widening of the band gap. As nanoparticle size decreases, the band gap energy is expected to increase.

-

Surface States and Defects: Nanoparticles have a vastly larger proportion of their atoms on the surface compared to bulk materials. This leads to a higher density of surface states, dangling bonds, and crystalline defects (e.g., oxygen or chromium vacancies). These states can introduce new energy levels within the band gap, effectively narrowing it and influencing charge carrier trapping and recombination rates.

In practice, the interplay between quantum confinement and surface defects determines the final band gap of the nanoparticles. Experimental results show a wide range of band gap values for Cr₂O₃ nanoparticles, from as low as 1.6 eV to over 3.8 eV, highlighting the profound impact of synthesis conditions on the final electronic structure.[9][10][11]

Synthesis Strategy: The Primary Determinant of Electronic Structure

The electronic properties of Cr₂O₃ nanoparticles are not intrinsic; they are a direct consequence of the chosen synthesis method and its parameters. Different techniques yield nanoparticles with varying sizes, morphologies, crystallinities, and defect concentrations, all of which modulate the band structure.

Numerous methods have been developed for Cr₂O₃ nanoparticle synthesis, including precipitation, sol-gel, hydrothermal, thermal decomposition, and microwave-assisted techniques.[1][4][12][13] The aqueous precipitation method is among the simplest and most cost-effective, making it highly accessible.[12]

The diagram below illustrates the critical relationship between synthesis parameters and the resulting electronic properties.

Caption: Workflow illustrating how synthesis choices directly influence physical nanoparticle characteristics, which in turn dictate the final electronic band structure.

Experimental Protocol: Aqueous Precipitation of Cr₂O₃ Nanoparticles

This protocol describes a common and reliable method for synthesizing Cr₂O₃ nanoparticles. The causality behind this choice is its simplicity and low cost, which allows for high throughput and scalability in a research environment.[12]

Materials:

-

Chromium(III) sulfate (Cr₂(SO₄)₃) or Chromium(III) nitrate (Cr(NO₃)₃·9H₂O)

-

Ammonium hydroxide (NH₄OH, aq)

-

Deionized water

Procedure:

-

Precursor Solution Preparation: Prepare a 0.1 M solution of the chromium salt (e.g., Cr₂(SO₄)₃) in 500 mL of deionized water. Stir continuously with a magnetic stirrer until fully dissolved.

-

Precipitation: Add aqueous ammonia dropwise to the chromium salt solution while stirring constantly. The addition of a base is critical as it deprotonates water molecules, leading to the formation of chromium hydroxide intermediates.

-

pH Control: Monitor the pH of the solution. Continue adding ammonia until the pH reaches approximately 10.[12] Maintaining a high pH ensures complete precipitation of chromium hydroxide. The solution will form a gel-like precipitate.

-

Aging: Allow the precipitate to age for 2-4 hours at room temperature. This step allows for the growth and stabilization of the initial nuclei.

-

Washing: Centrifuge the precipitate and wash it several times with deionized water to remove unreacted ions (e.g., sulfate, nitrate, ammonium). Follow with a final wash using ethanol to aid in drying.

-

Drying: Dry the washed precipitate in an oven at 80-100 °C overnight to remove water and residual solvent.

-

Calcination: Transfer the dried powder to a crucible and calcine it in a furnace. A typical calcination temperature is 500-600 °C for 2-3 hours.[1][13] This thermal decomposition step is crucial for converting the chromium hydroxide precursor into crystalline Cr₂O₃. The temperature directly controls the final particle size and crystallinity; higher temperatures generally lead to larger, more crystalline particles.[14]

-

Characterization: The resulting green powder consists of Cr₂O₃ nanoparticles, ready for characterization.

Experimental Characterization of the Electronic Band Structure

A multi-technique approach is essential for a comprehensive understanding of the nanoparticles' electronic properties.

UV-Visible (UV-Vis) Spectroscopy for Optical Band Gap Determination

UV-Vis spectroscopy is the most direct method for probing the optical band gap. It measures the absorption of light as a function of wavelength. The energy at which a sharp increase in absorption occurs (the absorption edge) corresponds to the energy required to promote an electron across the band gap.

Protocol for UV-Vis Analysis:

-

Sample Preparation: Disperse a small amount of the synthesized Cr₂O₃ nanoparticle powder in a suitable solvent (e.g., ethanol or deionized water) using ultrasonication to create a stable, dilute colloidal suspension. The solvent must be transparent in the wavelength range of interest.

-

Data Acquisition: Record the absorbance spectrum of the suspension over a wavelength range of approximately 200-800 nm using a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference.

-

Data Analysis (Tauc Plot): The optical band gap (E_g) is determined using the Tauc relation: (αhν)ⁿ = A(hν - E_g) where:

-

α is the absorption coefficient.

-

hν is the photon energy.

-

A is a constant.

-

The exponent 'n' depends on the nature of the electronic transition. For a direct allowed transition, as is often assumed for Cr₂O₃, n = 2.

-

-

Calculation Steps: a. Convert the measured wavelength (λ) to photon energy (hν) using the equation: hν (eV) = 1240 / λ (nm). b. Since α is proportional to the absorbance (Abs), plot (Abs × hν)² on the y-axis versus hν on the x-axis. c. Extrapolate the linear portion of the resulting curve to the x-axis (where the y-value is zero). The x-intercept gives the value of the optical band gap, E_g.[10]

Table 1: Reported Band Gap Values for Cr₂O₃ Nanoparticles

| Synthesis Method | Particle Size (nm) | Calcination Temp. (°C) | Band Gap (eV) | Reference |

| Precipitation | 3.44 | pH Dependent | 3.44 - 3.58 | [2] |

| Sol-Gel | 13.5 | Not specified | 3.87 | [10] |

| Microwave-Assisted | ~25 | 500 - 600 | 1.6 - 1.8 | [8][9] |

| Thermal Decomposition | < 100 | 500 - 600 | ~3.0 (from spectra) | [1][13] |

| Hydrothermal | 20 - 30 | Not specified | Not specified | [15] |

Note: The wide variation underscores the critical role of synthesis conditions in tuning the electronic properties.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Valence Band Analysis

XPS is a surface-sensitive technique that provides information about the elemental composition, chemical states, and electronic state of the elements within the top 5-10 nm of the material. This is indispensable for nanoparticle analysis.

Key Information from XPS:

-

Elemental Composition: Confirms the presence of Cr and O and detects any surface impurities.

-

Oxidation State: The binding energy of the Cr 2p and O 1s core levels confirms the +3 oxidation state of chromium in Cr₂O₃.[16][17][18]

-

Valence Band Maximum (VBM): By analyzing the spectrum near zero binding energy, the position of the valence band edge relative to the Fermi level can be determined. Combining the VBM with the optical band gap (E_g) from UV-Vis allows for the construction of a complete energy band diagram.

Protocol for XPS Analysis:

-

Sample Preparation: Mount a small amount of the nanoparticle powder onto a sample holder using conductive carbon tape. Ensure a smooth, uniform layer of powder.

-

Data Acquisition: Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

-

Data Analysis:

-

Charge Correction: Reference the C 1s peak to 284.8 eV to correct for any surface charging.

-

Peak Fitting: Fit the high-resolution Cr 2p and O 1s spectra using appropriate software. The Cr 2p spectrum for Cr₂O₃ will show two spin-orbit split peaks, Cr 2p₃/₂ (~576-577 eV) and Cr 2p₁/₂ (~586-587 eV). The O 1s peak (~530 eV) corresponds to the lattice oxygen in Cr₂O₃.

-

VBM Determination: The valence band maximum is found by linearly extrapolating the leading edge of the valence band spectrum to the baseline.

-

Caption: A streamlined workflow for obtaining critical electronic structure data from XPS measurements of Cr₂O₃ nanoparticles.

Theoretical Modeling: A DFT Perspective

While experimental techniques provide macroscopic measurements, computational methods like Density Functional Theory (DFT) offer atomistic insights into the electronic band structure. DFT calculations can predict the band gap, density of states (DOS), and the orbital contributions to the valence and conduction bands.

For strongly correlated materials like Cr₂O₃, standard DFT approximations (like GGA) often underestimate the band gap. The DFT+U method, which adds an on-site Coulomb interaction term (U) to the d-orbitals of the transition metal, provides more accurate results that align better with experimental values.[21][22][23] These calculations can reveal the precise nature of defect states within the band gap and predict how doping might alter the electronic structure, guiding experimental design.

Conclusion and Outlook

The electronic band structure is the single most critical parameter governing the functional properties of Cr₂O₃ nanoparticles. This guide has established that this property is not fixed but is highly tunable through the strategic selection of synthesis methodologies and parameters. A combination of accessible synthesis techniques like aqueous precipitation, coupled with robust characterization via UV-Vis spectroscopy and XPS, provides a powerful framework for researchers to engineer Cr₂O₃ nanoparticles with tailored electronic properties.

For professionals in drug development and biomedical research, the ability to control the band gap and surface electronic states opens new avenues for creating more effective therapeutic and diagnostic agents. Future work will likely focus on precision doping and surface functionalization to further refine the electronic structure, enhancing properties like ROS generation efficiency and targeted binding, thereby unlocking the full potential of Cr₂O₃ nanoparticles in medicine and beyond.

References

-

Ritu, et al. (2015). Synthesis and Characterization of Chromium Oxide Nanoparticles. IOSR Journal of Applied Chemistry.

-

Rakesh, S., Ananda, S., & Gowda, N. (2013). Synthesis of this compound Nanoparticles by Electrochemical Method and Mukia Maderaspatana Plant Extract, Characterization, KMnO4 Decomposition and Antibacterial Study. Modern Research in Catalysis.

-

Ritu, et al. (2015). Synthesis and Characterization of Chromium Oxide Nanoparticles. IOSR Journal of Applied Chemistry.

-

Dehno Khalaji, A. A. (2020). Cr2O3 Nanoparticles: Synthesis, Characterization, and Magnetic Properties. Nanochemistry Research.

-

Dehno Khalaji, A. A. (2020). Cr2O3 Nanoparticles: Synthesis, Characterization, and Magnetic Properties. Nanochemistry Research.

-

Hameed, N. A. (2019). Synthesis and Structural Characterization of Cr2O3 Nanoparticles Prepared by Using Cr(NO3)3.9H2O and Triethanolamine Under Micro.

-

Dehno Khalaji, A. A. (2021). Structural, Optical and Magnetic Studies of Cr2O3 Nanoparticles Prepared by Microwave-Assisted. Nanochemistry Research.

-

Jesudoss, S. K., et al. (2016). SYNTHESIS OF CHROMIUM OXIDE NANOPARTICLES AT DIFFERENT pH AND THEIR STRUCTURAL AND OPTICAL PROPERTIES. Journal of Engineering Sciences.

-

Dehno Khalaji, A. A. (2021). Structural, Optical and Magnetic Studies of Cr2O3 Nanoparticles Prepared by Microwave-Assisted Synthesis. Nanochemistry Research.

-

Kadim, W. K., et al. (2019). Preparation and Characterization of Chromium Oxide Nanoparticles. AIP Publishing.

-

Ali, D., et al. (2018). A DFT Study of Electronic and Magnetic Properties of Cr2O3 using Spin-Polarized Approach. International Journal of Computational Physics Series.

-

Kavitha, T., et al. (2014). Synthesis of Zinc oxide and Chromium (III) oxide nanoparticles with diverse physiological properties. Journal of Applied Biotechnology Reports.

-

Nanografi Advanced Materials. (2020). Chromium (III) Oxide Nanoparticles.

-

Khan, M. A., et al. (2014). Structural and optical characterization of Cr2O3 nanostructures: Evaluation of its dielectric properties. ResearchGate.

-

Kehoe, A. B., et al. The band structure of Cr2O3 calculated by PBE+U. ResearchGate.

-

ResearchGate. (n.d.). UV-Vis Spectrum of Cr2O3 NPs.

-

Chambers, S. A., & Droubay, T. C. (2007). Cr2O3 Thin Films on Ag(111) by XPS. Surface Science Spectra.

-

Petrosyan, S. A., Rigos, A. A., & Arias, T. A. (2005). Joint Density-Functional Theory: Ab Initio Study of Cr2O3 Surface Chemistry in Solution. The Journal of Physical Chemistry B.

-

Kuhness, M., et al. (1996). High Resolution XPS Study of a Thin Cr2O3(111) Film Grown on Cr(110). Surface Science Spectra.

-

ResearchGate. (n.d.). XPS spectra of Cr2O3/carbon.

-

Wang, Y., et al. (2022). A DFT study of defects in paramagnetic Cr2O3. Physical Chemistry Chemical Physics.

-

Ahmad, P., et al. (2021). Green Synthesis of Chromium Oxide Nanoparticles for Antibacterial, Antioxidant Anticancer, and Biocompatibility Activities. Molecules.

-

Bakr, Z. H., et al. (2015). Structural, morphological and electrical properties of Cr2O3 nanoparticles. ResearchGate.

-

ResearchGate. (n.d.). UV-vis absorption spectrum of Cr2O3 nano particles.

-

Kadari, A., et al. (2015). XPS and morphological properties of Cr2O3 thin films grown by thermal evaporation method. ResearchGate.

-

ResearchGate. (n.d.). XPS of a stoichiometric sample of Cr2O3.

-

Elshazly, E. H., et al. (2025). Sustainable biosynthesis, physiochemical characterization, cytotoxicity, and antimicrobial evaluation of novel chromium oxide nanoparticles. Frontiers in Chemistry.

-

Isacfranklin, M., et al. (2020). Single-phase Cr2O3 nanoparticles for biomedical applications. Request PDF.

-

Khan, Z., et al. (2020). Phyto-fabricated Cr2O3 nanoparticle for multifunctional biomedical applications. Nanomedicine.

-

Nanochemistry Research. (n.d.). Green Synthesis of Cr2O3 Nanoparticles for Enhanced OTFT Performance.

Sources

- 1. Cr2O3 Nanoparticles: Synthesis, Characterization, and Magnetic Properties [nanochemres.org]

- 2. jespublication.com [jespublication.com]

- 3. scispace.com [scispace.com]

- 4. biotechrep.ir [biotechrep.ir]

- 5. Green Synthesis of Chromium Oxide Nanoparticles for Antibacterial, Antioxidant Anticancer, and Biocompatibility Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Phyto-fabricated Cr2O3 nanoparticle for multifunctional biomedical applications. | Semantic Scholar [semanticscholar.org]

- 8. nanochemres.org [nanochemres.org]

- 9. Structural, Optical and Magnetic Studies of Cr2O3 Nanoparticles Prepared by Microwave-Assisted [nanochemres.org]

- 10. pubs.aip.org [pubs.aip.org]

- 11. Green Synthesis of Cr2O3 Nanoparticles for Enhanced OTFT Performance compared to Pentacene-Based Organic Thin Film Transistor Devices [nanochemres.org]

- 12. Synthesis and Characterization of Chromium Oxide Nanoparticles – Oriental Journal of Chemistry [orientjchem.org]

- 13. nanochemres.org [nanochemres.org]

- 14. researchgate.net [researchgate.net]

- 15. shop.nanografi.com [shop.nanografi.com]

- 16. pubs.aip.org [pubs.aip.org]

- 17. pubs.aip.org [pubs.aip.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. A DFT study of defects in paramagnetic Cr2O3 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Toxicity of Chromium(III) Oxide Nanoparticles in Cell Cultures

Preamble: The Dichotomy of Innovation and Responsibility

The burgeoning field of nanotechnology presents a double-edged sword. While the unique physicochemical properties of materials at the nanoscale, such as Chromium(III) oxide nanoparticles (Cr₂O₃ NPs), offer unprecedented opportunities in catalysis, pigmentation, and biomedical applications, they also necessitate a rigorous and nuanced evaluation of their potential biological risks.[1][2][3] This guide is crafted for the discerning researcher, scientist, and drug development professional, providing a comprehensive framework for understanding and assessing the in vitro toxicity of Cr₂O₃ NPs. We move beyond mere protocol recitation to explore the causal relationships between nanoparticle characteristics and cellular responses, thereby fostering a culture of self-validating, robust, and reproducible toxicological assessment.

Section 1: The Nanoparticle Identity Crisis - Physicochemical Characterization as the Cornerstone of Toxicological Assessment

Core Characterization Parameters

Before any cellular exposure, a baseline characterization of the Cr₂O₃ NPs is non-negotiable. This includes:

-

Size and Morphology: High-resolution transmission electron microscopy (HRTEM) and scanning electron microscopy (SEM) are indispensable for determining the primary particle size, size distribution, and shape (e.g., spherical, polygonal).[2][6][7][8]

-

Hydrodynamic Diameter and Zeta Potential: Dynamic light scattering (DLS) is employed to measure the hydrodynamic diameter and zeta potential of the nanoparticles in the specific cell culture medium to be used.[2] This is critical as protein coronas and other medium components can lead to agglomeration, altering the effective size and surface charge experienced by the cells.[9]

-

Crystallinity and Phase Purity: X-ray diffraction (XRD) analysis confirms the crystalline structure and purity of the Cr₂O₃ NPs.[6][7][8][10]

| Parameter | Technique | Rationale |

| Primary Particle Size | HRTEM, SEM | Determines the fundamental size of individual nanoparticles. |

| Hydrodynamic Diameter | DLS | Measures the effective size of nanoparticles in a liquid medium, accounting for agglomeration. |

| Zeta Potential | DLS | Indicates the surface charge of the nanoparticles, which influences their stability and interaction with cell membranes. |

| Crystalline Structure | XRD | Confirms the chemical identity and crystalline phase of the nanoparticles. |

Section 2: The Cellular Breach - Mechanisms of Cr₂O₃ NP-Induced Toxicity

The interaction of Cr₂O₃ NPs with cultured cells is a complex, multi-faceted process that can trigger a cascade of detrimental events, ultimately culminating in cell death. The primary mechanisms of toxicity are interconnected and often synergistic.

Oxidative Stress: The Central Hub of Nanotoxicity

A preponderant body of evidence points to oxidative stress as a primary mechanism of Cr₂O₃ NP toxicity.[2][3][11][12][13] This occurs when the generation of reactive oxygen species (ROS) overwhelms the cell's antioxidant defense systems.[2][3][12]

-

ROS Generation: The high surface area-to-volume ratio and surface reactivity of Cr₂O₃ NPs can catalyze the production of ROS.[12] Some studies suggest that Cr₂O₃ NPs can release soluble hexavalent chromium, a known carcinogen, which further exacerbates ROS production.[3][14]

-

Mitochondrial Dysfunction: Mitochondria are primary targets of NP-induced oxidative stress.[13][15] Increased ROS levels can lead to mitochondrial membrane depolarization, disrupting cellular energy production and initiating the intrinsic apoptotic pathway.[1][15]

-

Antioxidant Depletion: The surge in ROS can deplete cellular antioxidants such as glutathione (GSH), leaving the cell vulnerable to further oxidative damage.[2][16]

Genotoxicity: An Assault on the Genetic Blueprint

DNA damage is a grave consequence of Cr₂O₃ NP exposure, with the potential to induce mutations, chromosomal aberrations, and carcinogenesis.[2][17][18]

-

Direct and Indirect DNA Damage: ROS generated by Cr₂O₃ NPs can directly oxidize DNA bases and the deoxyribose backbone.[2] Indirectly, inflammatory responses triggered by the nanoparticles can also lead to the release of genotoxic mediators.

-

Micronuclei Formation and Chromosomal Aberrations: Studies have demonstrated that Cr₂O₃ NPs can induce the formation of micronuclei and chromosomal aberrations in bone marrow cells, indicative of significant genetic damage.[17][18]

Inflammatory Response: A Double-Edged Sword

While inflammation is a protective response, chronic or excessive inflammation induced by nanoparticles can be detrimental. Some studies have shown that Cr₂O₃ NPs can stimulate the release of pro-inflammatory cytokines such as TNF-α, MCP-1, and MIP-1α from macrophages.[19] However, other research suggests that Cr₂O₃ NPs may have minimal effects on inflammatory cytokine release in certain cell types.[20][21][22] This highlights the context-dependent nature of nanoparticle-induced inflammation.

Apoptosis: The Programmed Demise of the Cell

Exposure to Cr₂O₃ NPs can trigger apoptosis, or programmed cell death, as a consequence of overwhelming cellular stress.[1][2][3]

-

Caspase Activation: The apoptotic cascade is executed by a family of proteases called caspases. Cr₂O₃ NPs have been shown to activate key executioner caspases, such as caspase-3.[2][3]

-

Mitochondria-Mediated Pathway: The intrinsic apoptotic pathway is often initiated by mitochondrial damage. Cr₂O₃ NPs can disrupt the balance of pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation.[1]

Section 3: The In Vitro Toolkit - A Practical Guide to Assessing Cr₂O₃ NP Toxicity

A multi-parametric approach is essential for a comprehensive in vitro assessment of Cr₂O₃ NP toxicity. Relying on a single assay can be misleading due to potential interferences between nanoparticles and assay components.[23]

Cell Viability and Cytotoxicity Assays

These assays provide a quantitative measure of the impact of Cr₂O₃ NPs on cell survival and proliferation.

-

MTT Assay (Mitochondrial Function): This colorimetric assay measures the activity of mitochondrial dehydrogenases, which is indicative of cell viability.[2][24][25][26][27]

-

Lactate Dehydrogenase (LDH) Assay (Membrane Integrity): This assay quantifies the release of LDH, a cytosolic enzyme, into the culture medium upon cell membrane damage.[4][5][27]

-

Neutral Red Uptake Assay (Lysosomal Integrity): This assay assesses the viability of cells based on their ability to incorporate and bind the supravital dye neutral red in their lysosomes.[2]

Table 1: Comparison of Common Cell Viability and Cytotoxicity Assays

| Assay | Principle | Endpoint Measured | Potential for NP Interference |

| MTT | Reduction of tetrazolium salt by mitochondrial dehydrogenases | Cell metabolic activity | High (NPs can adsorb the formazan product or interfere with the absorbance reading) |

| LDH | Release of lactate dehydrogenase from damaged cells | Cell membrane integrity | Moderate (NPs can adsorb LDH or interfere with the enzymatic reaction) |

| Neutral Red | Uptake of neutral red dye by viable cells | Lysosomal integrity | Low to moderate |

Oxidative Stress Assays

These assays are crucial for elucidating the role of oxidative stress in Cr₂O₃ NP-induced toxicity.

-

Intracellular ROS Detection: Probes such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) can be used to measure intracellular ROS levels via flow cytometry or fluorescence microscopy.[2]

-

Lipid Peroxidation Assay: The malondialdehyde (MDA) assay is a common method to quantify lipid peroxidation, a marker of oxidative damage to cell membranes.[2]

-

Antioxidant Enzyme Activity: Assays for superoxide dismutase (SOD) and catalase can be performed to assess the cell's antioxidant response.[2][16]

Genotoxicity Assays

These assays are vital for evaluating the potential of Cr₂O₃ NPs to cause genetic damage.

-

Comet Assay (Single-Cell Gel Electrophoresis): This sensitive technique detects DNA strand breaks in individual cells.[1][2][4][28]

-

Micronucleus Assay: This assay identifies the presence of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[1][4][17][18]

Apoptosis Assays

These assays confirm the mode of cell death induced by Cr₂O₃ NPs.

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19]

-

Caspase Activity Assays: Colorimetric or fluorometric assays can be used to measure the activity of specific caspases, such as caspase-3.[2][3]

Section 4: Experimental Workflows and Protocols

To ensure scientific rigor and reproducibility, detailed, step-by-step protocols are essential.

General Experimental Workflow

Caption: General workflow for in vitro toxicity assessment of Cr₂O₃ NPs.

Detailed Protocol: MTT Assay for Cell Viability

This protocol provides a standardized method for assessing the effect of Cr₂O₃ NPs on the metabolic activity of adherent cell cultures.

Materials:

-

96-well cell culture plates

-

Complete cell culture medium

-

Cr₂O₃ NP stock suspension

-

MTT solution (5 mg/mL in sterile PBS)[26]

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Nanoparticle Treatment: Prepare serial dilutions of the Cr₂O₃ NP suspension in complete culture medium. Remove the medium from the wells and replace it with 100 µL of the nanoparticle-containing medium at various concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.[26]

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: After incubation, carefully remove the treatment medium and wash the cells once with 100 µL of sterile PBS. Add 100 µL of fresh, serum-free medium containing 0.5 mg/mL MTT to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[26]

-

Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[26] Gently pipette up and down to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Signaling Pathway Visualization

Caption: Simplified signaling pathway of Cr₂O₃ NP-induced toxicity.

Section 5: Concluding Remarks and Future Perspectives

The in vitro toxicity of this compound nanoparticles is a complex phenomenon governed by the interplay of their physicochemical properties and the specific cellular context. A thorough toxicological assessment necessitates a multi-pronged approach, incorporating comprehensive nanoparticle characterization and a suite of validated in vitro assays. Oxidative stress, genotoxicity, and apoptosis have been identified as key mechanisms of Cr₂O₃ NP-induced cell death.

Future research should focus on developing more physiologically relevant in vitro models, such as 3D cell cultures and co-culture systems, to better predict in vivo toxicity.[29] Furthermore, a deeper understanding of the formation and biological impact of the protein corona on Cr₂O₃ NPs is crucial for a more accurate risk assessment. By adhering to the principles of scientific integrity and employing robust, self-validating methodologies, the research community can ensure the safe and responsible development of nanomaterials for the betterment of society.

References

-

Senapati, V. A., Jain, A. K., Gupta, G. S., Pandey, A. K., & Dhawan, A. (2015). Chromium oxide nanoparticle-induced genotoxicity and p53-dependent apoptosis in human lung alveolar cells. Journal of Applied Toxicology, 35(10), 1179-1188. [Link]

-

Alarifi, S., Ali, D., Alkahtani, S., & Al-Doaiss, A. A. (2016). Mechanistic investigation of toxicity of chromium oxide nanoparticles in murine fibrosarcoma cells. International Journal of Nanomedicine, 11, 1569–1579. [Link]

-

Ong, C., Yung, L. Y. L., & Cai, Y. (2016). In Vitro Methods for Assessing Nanoparticle Toxicity. In Nanomaterials in Drug Delivery, Imaging, and Tissue Engineering (pp. 377-401). Jenny Stanford Publishing. [Link]

-

Horie, M., Nishio, K., Fujita, K., Kato, H., Nakamura, A., Kinoshita, M., ... & Yoshida, Y. (2011). Chromium (III) oxide nanoparticles induced remarkable oxidative stress and apoptosis on culture cells. Environmental toxicology, 26(6), 624-634. [Link]

-

Ahmad, F., Liu, X., Zhou, Y., & Yao, H. (2015). Genotoxic Effects of Chromium Oxide Nanoparticles and Microparticles in Wistar Rats After 28 Days of Repeated Oral Exposure. Journal of Nanoscience and Nanotechnology, 15(11), 8829-8836. [Link]

-

Love, S. A., Maurer-Jones, M. A., Thompson, J. W., Lin, Y. S., & Haynes, C. L. (2012). In vitro methods for assessing nanoparticle toxicity. Chemical reviews, 112(6), 3453-3470. [Link]

-

Horie, M., Nishio, K., Fujita, K., Kato, H., Nakamura, A., Kinoshita, M., ... & Yoshida, Y. (2011). Chromium (III) oxide nanoparticles induced remarkable oxidative stress and apoptosis on culture cells. Environmental toxicology, 26(6), 624-634. [Link]

-

VanOs, R., Lareau, R., Azam, A., & Catelas, I. (2014). In vitro macrophage response to nanometer-size chromium oxide particles. Journal of biomedical materials research. Part A, 102(6), 1840–1849. [Link]

-

Ahmad, F., Liu, X., Zhou, Y., & Yao, H. (2015). Genotoxic effects of chromium oxide nanoparticles and microparticles in Wistar rats after 28 days of repeated oral exposure. Journal of nanoscience and nanotechnology, 15(11), 8829-8836. [Link]

-

Lee, J., Cuddihy, M. J., & Kotov, N. A. (2008). In vitro toxicity testing of nanoparticles in 3D cell culture. Small (Weinheim an der Bergstrasse, Germany), 4(9), 1247–1253. [Link]

-

Ijaz, I., Gilani, E., Nazir, A., & Bukhari, A. (2020). In vitro and in vivo toxicity assessment of nanoparticles. International Nano Letters, 10(4), 231-246. [Link]

-

Awashra, M., & Młynarz, P. (2023). The toxicity of nanoparticles and their interaction with cells: an in vitro metabolomic perspective. Nanoscale Advances, 5(5), 1435-1456. [Link]

-

Khan, I., Saeed, K., & Khan, I. (2019). Honey-mediated synthesis of Cr 2 O 3 nanoparticles and their potent anti-bacterial, anti-oxidant and anti-inflammatory activities. Arabian Journal of Chemistry, 12(8), 4615-4626. [Link]

-

Hassan, M. U., Shah, A. N., Nawaz, M., Inzamam-ul-Haq, M., Khan, T. A., Noor, M. A., ... & Guoqin, H. (2024). Role of nanoparticles in mitigating chromium toxicity: implications, mechanisms, and future prospects. Turkish Journal of Agriculture and Forestry, 48(5), 808-824. [Link]

-

Horie, M., Nishio, K., Fujita, K., Kato, H., Nakamura, A., Kinoshita, M., ... & Yoshida, Y. (2011). Toxicity of Cr-Nanoparticles. ChemistryViews. [Link]

-

Hassan, M. U., Shah, A. N., Nawaz, M., Inzamam-ul-Haq, M., Khan, T. A., Noor, M. A., ... & Guoqin, H. (2024). Role of nanoparticles in mitigating chromium toxicity: implications, mechanisms, and future prospects. Turkish Journal of Agriculture and Forestry, 48(5), 808-824. [Link]

-

Kroll, A., Pillukat, M. H., Hahn, D., & Schnekenburger, J. (2009). Experimental considerations on the cytotoxicity of nanoparticles. Journal of nanoparticle research, 11(8), 1891-1904. [Link]

-

Kumar, A., & Kumar, J. (2014). Synthesis and characterization of chromium oxide nanoparticles. Journal of Ovonic Research, 10(4), 115-120. [Link]

-

da Costa, C. H., Rörig, L. R., de Souza, C. T., de Menezes, F. G., & Matias, W. G. (2016). Effect of chromium oxide (III) nanoparticles on the production of reactive oxygen species and photosystem II activity in the green alga Chlamydomonas reinhardtii. Science of the Total Environment, 565, 968-975. [Link]

-

Alarifi, S., Ali, D., Alkahtani, S., & Al-Doaiss, A. A. (2016). Environmental Toxicity Assessment of Chromium (Iii) Oxide Nanoparticles Using a Phytotoxic, Cytotoxic, and Genotoxic Approach. Oxidative medicine and cellular longevity, 2016. [Link]

-

Derakhshan, F., & Ghasemzadeh, M. A. (2015). Cr2O3 Nanoparticles: Synthesis, Characterization, and Magnetic Properties. Journal of Nanostructures, 5(2), 177-182. [Link]

-

Chen, J., Wang, Y., Zhu, Y., & Liu, X. (2021). Chromium Oxide Nanoparticle Impaired Osteogenesis and Cellular Response to Mechanical Stimulus. International Journal of Nanomedicine, 16, 6203–6215. [Link]

-

Smith, S. M., Wunder, M. B., Norris, D. R., & Cadman, M. D. (2011). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. BMC research notes, 4, 465. [Link]

-

Chen, J., Wang, Y., Zhu, Y., & Liu, X. (2021). Chromium Oxide Nanoparticle Impaired Osteogenesis and Cellular Response to Mechanical Stimulus. International journal of nanomedicine, 16, 6203–6215. [Link]

-

Guadagnini, R., Halamoda-Kenzaoui, B., & Walker, L. (2011). Assessing nanotoxicity in cells in vitro. Nanomedicine & nanobiotechnology, 3(2), 111-126. [Link]

-

Chen, J., Wang, Y., Zhu, Y., & Liu, X. (2021). Chromium Oxide Nanoparticle Impaired Osteogenesis and Cellular Response to Mechanical Stimulus. International Journal of Nanomedicine, 16, 6203–6215. [Link]

-

Zainab, S., Ahmad, S., Khan, I., Saeed, K., Ahmad, H., Alam, A., ... & Ahmad, M. (2022). A study on green synthesis, characterization of chromium oxide nanoparticles and their enzyme inhibitory potential. Frontiers in Chemistry, 10, 986915. [Link]

-

Wan, R., Mo, Y., Feng, L., & Yang, X. (2016). Mechanisms of Nanoparticle-Induced Oxidative Stress and Toxicity. Journal of biomedical nanotechnology, 12(9), 1783–1796. [Link]

-

Hameed, N. A. (2017). Synthesis and Structural Characterization of Cr2O3 Nanoparticles Prepared by Using Cr (NO3) 3.9 H2O and Triethanolamine Under Micro. Diyala Journal of Pure Science, 13(4), 1-14. [Link]

-

Kumar, A., & Kumar, J. (2014). Synthesis and characterization of chromium oxide nanoparticles. Journal of Ovonic Research, 10(4), 115-120. [Link]

-

Oberdörster, G., Oberdörster, E., & Oberdörster, J. (2005). Factors Influencing the Manifestation of Toxicity and Danger of Nanomaterials. Environmental health perspectives, 113(7), 823–839. [Link]

-

Nakamura, A. (2023). The Impact of Nanoparticles on Cellular Oxidative Stress and its Mechanisms. Journal of Nanomaterials & Molecular Nanotechnology, 12(S13), 002. [Link]

-

Alarifi, S., Ali, D., Alkahtani, S., & Al-Doaiss, A. A. (2016). Mechanistic investigation of toxicity of chromium oxide nanoparticles in murine fibrosarcoma cells. International journal of nanomedicine, 11, 1569–1579. [Link]

-

Manke, A., Wang, L., & Rojanasakul, Y. (2013). Mechanisms of nanoparticle-induced oxidative stress and toxicity. BioMed research international, 2013, 942916. [Link]

-

Alarifi, S., Ali, D., Alkahtani, S., & Al-Doaiss, A. A. (2016). Environmental Toxicity Assessment of Chromium (Iii) Oxide Nanoparticles Using a Phytotoxic, Cytotoxic, and Genotoxic Approach. Oxidative medicine and cellular longevity, 2016. [Link]

Sources

- 1. Chromium oxide nanoparticle-induced genotoxicity and p53-dependent apoptosis in human lung alveolar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanistic investigation of toxicity of chromium oxide nanoparticles in murine fibrosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound nanoparticles induced remarkable oxidative stress and apoptosis on culture cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro Methods for Assessing Nanoparticle Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Characterization of Chromium Oxide Nanoparticles – Oriental Journal of Chemistry [orientjchem.org]

- 7. Cr2O3 Nanoparticles: Synthesis, Characterization, and Magnetic Properties [nanochemres.org]

- 8. researchgate.net [researchgate.net]

- 9. Factors Influencing the Manifestation of Toxicity and Danger of Nanomaterials | Innovative Biosystems and Bioengineering [ibb.kpi.ua]

- 10. scispace.com [scispace.com]

- 11. Effect of chromium oxide (III) nanoparticles on the production of reactive oxygen species and photosystem II activity in the green alga Chlamydomonas reinhardtii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. longdom.org [longdom.org]

- 13. stacks.cdc.gov [stacks.cdc.gov]

- 14. Toxicity of Cr-Nanoparticles - ChemistryViews [chemistryviews.org]

- 15. Mechanisms of Nanoparticle-Induced Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Genotoxic effects of chromium oxide nanoparticles and microparticles in Wistar rats after 28 days of repeated oral exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. In vitro macrophage response to nanometer-size chromium oxide particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. scienceopen.com [scienceopen.com]

- 21. Chromium Oxide Nanoparticle Impaired Osteogenesis and Cellular Response to Mechanical Stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. (PDF) Chromium Oxide Nanoparticle Impaired Osteogenesis and Cellular Response to Mechanical Stimulus. (2021) | Jian Chen | 5 Citations [scispace.com]

- 23. Experimental considerations on the cytotoxicity of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 24. d-nb.info [d-nb.info]

- 25. The toxicity of nanoparticles and their interaction with cells: an in vitro metabolomic perspective - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00534D [pubs.rsc.org]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. Assessing nanotoxicity in cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. In vitro toxicity testing of nanoparticles in 3D cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

Antiferromagnetic to paramagnetic transition in Cr2O3.

An In-Depth Technical Guide to the Antiferromagnetic to Paramagnetic Transition in Chromium(III) Oxide (Cr₂O₃)

Abstract

This compound (Cr₂O₃), a cornerstone material in the study of antiferromagnetism and magnetoelectric effects, exhibits a fascinating phase transition from an ordered antiferromagnetic state to a disordered paramagnetic state. This transition, occurring at the Néel temperature (TN), is not only of fundamental scientific interest but also holds significant implications for the development of next-generation spintronic devices. This technical guide provides a comprehensive exploration of this phenomenon, intended for researchers, scientists, and professionals in materials science and drug development. We delve into the core physics governing the transition, detail experimental methodologies for its characterization, and discuss the influence of external stimuli on the critical temperature. Our focus is on providing not just procedural steps but the underlying scientific rationale, ensuring a deep and applicable understanding of the subject.

Introduction to Antiferromagnetism in Cr₂O₃

This compound crystallizes in a corundum structure (space group R-3c), where the Cr³⁺ ions are arranged in a hexagonal lattice.[1] Below its Néel temperature, typically around 307 K for bulk materials, the magnetic moments of the Cr³⁺ ions align in an ordered, antiparallel fashion.[1][2] This arrangement, known as antiferromagnetism, results in no net external magnetic moment, making it robust against external magnetic fields.[1] The magnetic structure of Cr₂O₃ consists of ferromagnetic planes of Cr³⁺ spins that are stacked antiferromagnetically along the c-axis.[1][3]

The primary mechanism governing this magnetic ordering is the superexchange interaction .[4] This is an indirect exchange coupling between non-adjacent Cr³⁺ cations, mediated by the intervening non-magnetic O²⁻ anions.[4] The p-orbitals of the oxygen ions overlap with the d-orbitals of the neighboring chromium ions, facilitating an antiparallel alignment of the Cr³⁺ spins.[5][6] The strength of this interaction is highly dependent on the bond angles and distances between the ions.[1][7]

The Antiferromagnetic to Paramagnetic Phase Transition

As the temperature of Cr₂O₃ is increased, thermal energy begins to disrupt the ordered alignment of the Cr³⁺ magnetic moments. At the Néel temperature (TN) , the thermal energy overcomes the superexchange interaction energy, leading to a phase transition. Above TN, the material enters a paramagnetic state, where the magnetic moments are randomly oriented, and the long-range antiferromagnetic order is lost.[8] This transition is a second-order phase transition, characterized by a continuous change in the order parameter (the sublattice magnetization) and a discontinuity in the specific heat.

The transition from the antiferromagnetic to the paramagnetic state can be observed through various physical properties. For instance, the magnetic susceptibility shows a characteristic peak at the Néel temperature.[2][9] Neutron diffraction studies can directly probe the disappearance of magnetic Bragg peaks that are present in the antiferromagnetic state.[10][11]

Factors Influencing the Néel Temperature

The Néel temperature of Cr₂O₃ is not a fixed constant but can be tuned by several external factors, a feature that is actively being explored for technological applications.

Strain and Pressure

Applying hydrostatic pressure or inducing strain in thin films can significantly alter the interatomic distances and bond angles, thereby modifying the strength of the superexchange interaction.[12][13] Theoretical calculations and experimental observations have shown that compressive strain, which reduces the c/a lattice parameter ratio, can enhance the orbital overlap and increase TN.[3][14] Conversely, tensile strain can lead to a decrease in TN. For instance, growing Cr₂O₃ thin films on different buffer layers or substrates with lattice mismatches is a common strategy to engineer strain and thus control the Néel temperature.[13][14][15]

Doping

Introducing dopants into the Cr₂O₃ lattice can also influence the Néel temperature. For example, substituting a small percentage of oxygen with boron has been theoretically predicted and experimentally shown to increase TN.[14] Iron doping has also been demonstrated to significantly enhance the Néel temperature.[1]

Finite Size Effects in Thin Films

In thin films, the Néel temperature is often observed to be lower than in the bulk material.[3][16] This reduction can be attributed to several factors, including finite-size effects, surface and interface effects, and strain relaxation. As the film thickness decreases, the influence of surfaces, where the magnetic order may be disrupted, becomes more pronounced.[17][18]

Experimental Characterization Techniques

A multi-faceted approach is often necessary to fully characterize the antiferromagnetic to paramagnetic transition in Cr₂O₃. Below are detailed protocols for key experimental techniques.

Neutron Diffraction

Principle: Neutron diffraction is the most direct method for determining the magnetic structure of a material. Neutrons have a magnetic dipole moment that interacts with the magnetic moments of the atoms in a crystal, leading to magnetic scattering in addition to nuclear scattering.

Experimental Protocol:

-

Sample Preparation: A single crystal or a high-quality powder sample of Cr₂O₃ is required.

-

Instrument Setup: The experiment is performed on a neutron diffractometer. The sample is mounted in a cryostat or furnace to allow for temperature control.

-

Data Acquisition:

-

A full diffraction pattern is collected at a temperature well below TN (e.g., at low temperatures like 4 K) to identify the magnetic Bragg peaks, which are indicative of long-range antiferromagnetic order.[10][11]

-

The temperature is then incrementally increased, and diffraction patterns are recorded at each temperature step, particularly around the expected TN.

-

-

Data Analysis: The intensity of a characteristic magnetic Bragg peak is plotted as a function of temperature. The intensity will decrease as the temperature approaches TN and vanish above TN. The Néel temperature is determined as the temperature at which the magnetic peak intensity extrapolates to zero.

SQUID Magnetometry

Principle: A Superconducting Quantum Interference Device (SQUID) magnetometer is highly sensitive to magnetic moments and is used to measure the magnetic susceptibility of a material as a function of temperature. For an antiferromagnet, the susceptibility exhibits a cusp at the Néel temperature.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample of Cr₂O₃ (single crystal or powder) is mounted in a sample holder.

-

Measurement Procedure:

-

Zero-Field-Cooled (ZFC): The sample is cooled from above TN to a low temperature (e.g., 5 K) in the absence of an external magnetic field. A small magnetic field (e.g., 100 Oe) is then applied, and the magnetization is measured as the sample is warmed up.

-

Field-Cooled (FC): The sample is cooled from above TN to a low temperature in the presence of the same magnetic field used for the ZFC measurement. The magnetization is then measured as the sample is warmed.

-

-

Data Analysis: The magnetic susceptibility (χ = M/H) is plotted against temperature for both ZFC and FC measurements. The temperature at which the susceptibility shows a sharp peak corresponds to the Néel temperature.[14][19]

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. At a second-order phase transition like the antiferromagnetic to paramagnetic transition, there is a characteristic anomaly in the heat capacity.

Experimental Protocol:

-

Sample and Reference Preparation: A small, weighed amount of the Cr₂O₃ sample is placed in a sample pan. An empty pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC furnace.

-

Measurement: The temperature is ramped at a constant rate (e.g., 10 K/min) through the expected transition temperature range. The heat flow to the sample is measured as a function of temperature.

-

Data Analysis: The heat capacity is plotted against temperature. A lambda-shaped anomaly in the heat capacity curve indicates the Néel temperature.

Spin Hall Magnetoresistance (SMR)

Principle: SMR is an electrical measurement technique particularly useful for probing the magnetic state of antiferromagnetic thin films. It relies on the interaction between a spin current generated in an adjacent heavy metal layer (like platinum) and the magnetic moments in the antiferromagnet.

Experimental Protocol:

-

Sample Fabrication: A bilayer of Cr₂O₃/Pt is fabricated, typically by sputtering or other thin-film deposition techniques.[2] The sample is patterned into a Hall bar device.[20]

-

Measurement Setup: The device is placed in a cryostat with electrical contacts for resistance measurements and the ability to apply a magnetic field and control the temperature.

-

Data Acquisition: The resistance of the Pt layer is measured as a function of temperature while sweeping an external magnetic field.[2][20] Angular dependent magnetoresistance measurements are also performed by rotating the sample in a constant magnetic field.[2]

-

Data Analysis: The SMR signal is sensitive to the orientation of the Néel vector in the Cr₂O₃ layer. The disappearance of the SMR features associated with the antiferromagnetic order as the temperature is increased can be used to determine the Néel temperature of the thin film.[20]

Data Presentation and Visualization

Quantitative Data Summary

| Property | Bulk Cr₂O₃ | 10 nm Cr₂O₃ on Pt[3] | 20 nm Cr₂O₃ on Pt[3] |

| Néel Temperature (TN) | ~307 K[1][2] | 241.5 K | 260.0 K |

| Magnetic Moment (Cr³⁺) | ~2.48 µB[21] | - | - |

| Crystal Structure | Rhombohedral (R-3c) | Rhombohedral (0001) | Rhombohedral (0001) |

Diagrams

Caption: Spin alignment in Cr₂O₃ below and above the Néel temperature.

Caption: Superexchange mediation by an oxygen anion.

Caption: General workflow for measuring the Néel temperature.

Applications in Spintronics

The ability to control the magnetic state of Cr₂O₃, particularly in thin-film form, has positioned it as a promising material for spintronic applications.[22] The magnetoelectric effect in Cr₂O₃ allows for the electrical switching of its antiferromagnetic domains.[23][24][25] This can be used to control the magnetic state of an adjacent ferromagnetic layer through exchange bias, paving the way for low-power, high-density magnetic random-access memory (MRAM) and other spintronic devices.[22][26] Enhancing the Néel temperature of Cr₂O₃ to well above room temperature is a key area of research to make these applications practical.[14][19]

Conclusion

The antiferromagnetic to paramagnetic transition in Cr₂O₃ is a rich field of study with deep connections to fundamental condensed matter physics and applied materials science. Understanding the superexchange mechanism, the factors that influence the Néel temperature, and the experimental techniques to probe this transition is crucial for both academic research and the development of innovative spintronic technologies. The ability to manipulate this transition through strain, doping, and other means opens up exciting possibilities for the future of low-power electronics and data storage.

References

-

Pati, S. P., et al. "Néel temperature of Cr2O3 in Cr2O3/Co exchange-coupled system: Effect of buffer layer." Journal of Applied Physics 117.17D709 (2015). [Link]

-

Samuelsen, E. J., et al. "Magnetic Structure of Cr2O3." Journal of Applied Physics 37.3 (1966): 1032-1033. [Link]

-

Pisarev, R. V., Krichevtsov, B. B., & Pavlov, V. V. "Optical study of the antiferromagnetic-paramagnetic phase transition in chromium oxide Cr2O3." Phase Transitions 37.1 (1991): 63-72. [Link]

-

Chatterjee, S., et al. "Interplay of Pressure and Temperature in Modulating the Magnetic Properties of Cr2O3." ResearchGate (2025). [Link]

-

Wang, X., et al. "Increase of Néel temperature of magnetoelectric Cr2O3 thin film by epitaxial lattice matching." AIP Advances 10.1 (2020): 015049. [Link]

-

Pati, S. P., et al. "Observation of Neel temperature of Cr2O3 in Cr2O3/Co exchange coupled system." IEEE Magnetics Letters 5 (2014): 1-4. [Link]

-

Dudko, K. L., Eremenko, V. V., & Semenenko, L. M. "Magnetostriction of Antiferromagnetic Cr2O3 in Strong Magnetic Fields." physica status solidi (b) 43.2 (1971): 471-477. [Link]

-

Pati, S. P., et al. "Néel temperature of Cr2O3 in Cr2O3/Co exchange-coupled system: Effect of buffer layer." ResearchGate (2025). [Link]

-

Wang, X., et al. "Resistive detection of the Néel temperature of Cr 2 O 3 thin films." ResearchGate (2019). [Link]

-

Pisarev, R. V., Krichevtsov, B. B., & Pavlov, V. V. "Optical study of the antiferromagnetic-paramagnetic phase transition in chromium oxide Cr2O3." ResearchGate (2025). [Link]

-

Wang, X., et al. "Increase of Néel temperature of magnetoelectric Cr2O3 thin film by epitaxial lattice matching." AIP Publishing (2020). [Link]

-

Borisov, P., et al. "Magnetoelectric Cr2O3 for spintronic applications." ResearchGate (2025). [Link]

-

Selwood, P. W., Lyon, L., & Ellis, M. "Magnetic Susceptibilities of Cr2O3—Al2O3 and of Fe2O3—Al2O3 Solid Solutions." Journal of the American Chemical Society 73.1 (1951): 231-233. [Link]

-

Gilbert, D. A., et al. "The role of magnetic anisotropy in the magnetoresistance of Cr2O3/Al2O3 thin film antiferromagnets." AIP Publishing (2024). [Link]

-

Rajesh Kumar, R. G., et al. "Magnetic Structure and dielectric properties of antiferromagnetic FeCrO3." arXiv preprint arXiv:1908.08253 (2019). [Link]

-

Seki, T., et al. "Resistive detection of the Néel temperature of Cr2O3 thin films." AIP Publishing (2019). [Link]

-

Brown, P. J., et al. "Determination of the magnetization distribution in Cr2O3 using spherical neutron polarimetry." Journal of Physics: Condensed Matter 14.49 (2002): 13745. [Link]

-

Wörnle, M. S., et al. "Néel temperature of the interior of thin Cr2O3 films." ResearchGate (2022). [Link]

-

Wörnle, M. S., et al. "Flexomagnetism and vertically graded Néel temperature of antiferromagnetic Cr2O3 thin films." ResearchGate (2022). [Link]

-

Afanasiev, D., et al. "(a) Illustration of the magnetic exchange interactions in Cr2O3, from..." ResearchGate (2021). [Link]

-

Lupu, N., et al. "X-ray K edge absorption and magnetic behaviour of chromium in stoichiomehric and nonstoichiometric α-Cr2O3." ResearchGate (2002). [Link]

-

Poole, C. P., & MacIver, D. S. "Magnetic and Optical Studies of Chromium Oxides." RSC Publishing (1970). [Link]

-

Cox, D. E., Takei, W. J., & Shirane, G. "A magnetic and neutron diffraction study of the Cr2O3-Fe2O3 system." Journal of Physics and Chemistry of Solids 24.3 (1963): 405-423. [Link]

-

Al-Mukh, M. A., et al. "Magnetoelectric effect: principles and applications in biology and medicine– a review." PMC (2022). [Link]

-

Disa, A. S., et al. "Light-induced electronic polarization in antiferromagnetic Cr2O3." arXiv preprint arXiv:2307.11956 (2023). [Link]

-

Naseri, M., & Saion, E. "Structural, Optical and Magnetic Studies of Cr2O3 Nanoparticles Prepared by Microwave-Assisted." Nanochemistry Research 1.1 (2016): 89-95. [Link]

-

Worlton, T. G., & Beyerlein, R. A. "Thermoelastic properties of chromium oxide Cr2O3 (eskolaite) at high pressures and temperatures." ResearchGate (1975). [Link]

-

Ashida, T., et al. "Observation of magnetoelectric effect in Cr2O3/Pt/Co thin film system." ResearchGate (2014). [Link]

-

Kumar, P. A., et al. "Exchange bias in Co-Cr2O3 nanocomposites." arXiv preprint cond-mat/0503157 (2005). [Link]

-

Holinsworth, B. S., et al. "Disclosing antiferromagnetism in tetragonal Cr2O3 by electrical measurements." Physical Review Materials 3.11 (2019): 111401. [Link]

-

Wörnle, M. S., et al. "Magnetism and Magnetoelectricity of Textured Polycrystalline Bulk Cr2O3 Sintered in Conditions Far out of Equilibrium." ACS Applied Electronic Materials 4.7 (2022): 3246-3253. [Link]

-

Toyoki, K., et al. "Magnetoelectric Induced Switching of Perpendicular Exchange Bias Using 30-nm-Thick Cr2O3 Thin Film." MDPI (2015). [Link]

-

Singh, S., et al. "Phase transition of chromium from (a) antiferromagnetic to (b)..." ResearchGate (2013). [Link]

-

"The Origin of Antiferromagnetism." YouTube, uploaded by Onur Umucalılar, 24 Jan. 2021, [Link].

-

Mu, S., et al. "Magnetism in Cr2O3 Thin Films: An Ab Initio Study." ResearchGate (2014). [Link]

-

"Superexchange." Wikipedia, Wikimedia Foundation, 1 Nov. 2023, [Link].

-

Mu, S., et al. "Ferromagnetism in Cr2O3 thin films: An ab-initio study." ResearchGate (2014). [Link]

-

Lago, M., et al. "Interfacial coupling effect of Cr2O3 on the magnetic properties of Fe72Ga28 thin films." Scientific Reports 11.1 (2021): 13444. [Link]

-

Streltsov, S. V., & Khomskii, D. I. "Angular dependence of the superexchange interaction Fe3+-O2Cr3+." ResearchGate (2017). [Link]

Sources

- 1. arxiv.org [arxiv.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 4. Superexchange - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.aip.org [pubs.aip.org]

- 11. scilit.com [scilit.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.aip.org [pubs.aip.org]

- 14. pubs.aip.org [pubs.aip.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. magnetics.jp [magnetics.jp]

- 20. pubs.aip.org [pubs.aip.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Magnetoelectric effect: principles and applications in biology and medicine– a review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. arxiv.org [arxiv.org]

Physical and chemical properties of bulk vs. nano Cr2O3

An In-depth Technical Guide to the Physical and Chemical Properties of Bulk vs. Nano Chromium (III) Oxide

Authored by a Senior Application Scientist

Introduction: Beyond the Green Pigment

Chromium (III) oxide (Cr₂O₃), a compound recognized for its exceptional stability and vibrant green hue, has been a cornerstone material in industries ranging from pigments and coatings to refractories.[1][2][3] In its natural mineral form, eskolaite, and as a synthetically produced bulk powder, its properties are well-understood and reliably applied.[2][4] However, the advent of nanotechnology has unlocked a new dimension of possibilities for this versatile metal oxide. By transitioning from the macroscale to the nanoscale (typically 1-100 nm), the fundamental physical and chemical characteristics of Cr₂O₃ are profoundly altered.[5]

This guide provides a detailed comparative analysis of bulk and nano-Cr₂O₃, moving beyond a simple list of properties to explain the underlying scientific principles—such as quantum confinement and the exponential increase in surface area-to-volume ratio—that govern these changes.[5] We will explore the causality behind experimental choices for synthesis and characterization, offering field-proven insights for researchers, scientists, and professionals in materials science and drug development.

Structural Properties: The Atomic Foundation

The intrinsic arrangement of atoms dictates the foundational properties of a material. While both bulk and nano-Cr₂O₃ share a common crystal lattice, subtle but significant differences emerge at the nanoscale.

Crystal Structure

Bulk Cr₂O₃ crystallizes in the corundum structure, which belongs to the trigonal (rhombohedral) crystal system with the space group R-3c.[4][6][7] In this arrangement, each Cr³⁺ ion is octahedrally coordinated to six O²⁻ ions, forming a robust and stable lattice.[6][7] This structure is responsible for the material's high hardness and melting point.[8]